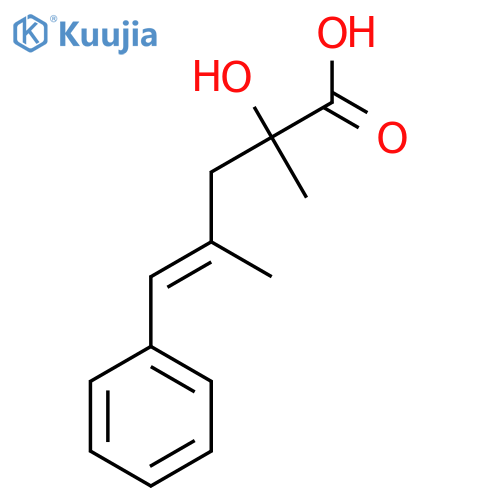Cas no 2229671-74-1 (2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid)

2229671-74-1 structure
商品名:2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid
- 2229671-74-1
- EN300-1880292
-
- インチ: 1S/C13H16O3/c1-10(9-13(2,16)12(14)15)8-11-6-4-3-5-7-11/h3-8,16H,9H2,1-2H3,(H,14,15)/b10-8+
- InChIKey: FIYUJLZHAMDGMW-CSKARUKUSA-N
- ほほえんだ: OC(C(=O)O)(C)C/C(/C)=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 220.109944368g/mol
- どういたいしつりょう: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 57.5Ų
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1880292-1.0g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1880292-0.5g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.5g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1880292-0.25g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.25g |
$1156.0 | 2023-09-18 | ||
| Enamine | EN300-1880292-0.05g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.05g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1880292-10.0g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 10g |
$5405.0 | 2023-06-01 | ||
| Enamine | EN300-1880292-0.1g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.1g |
$1106.0 | 2023-09-18 | ||
| Enamine | EN300-1880292-1g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 1g |
$1256.0 | 2023-09-18 | ||
| Enamine | EN300-1880292-10g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 10g |
$5405.0 | 2023-09-18 | ||
| Enamine | EN300-1880292-2.5g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 2.5g |
$2464.0 | 2023-09-18 | ||
| Enamine | EN300-1880292-5.0g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 5g |
$3645.0 | 2023-06-01 |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
2229671-74-1 (2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2039-76-1(3-Acetylphenanthrene)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
